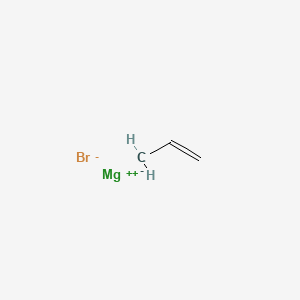

magnesium;prop-1-ene;bromide

Description

Significance in Carbon-Carbon Bond Formation Methodologies

The primary significance of allylmagnesium bromide in organic chemistry lies in its role as a potent nucleophilic source of the allyl anion synthon, enabling the formation of carbon-carbon bonds with a diverse range of electrophiles. This reactivity is central to the synthesis of more complex molecules from simpler starting materials.

As a Grignard reagent, its mechanism involves a highly nucleophilic carbon atom bonded to magnesium. This carbon center readily attacks electrophilic sites, most notably the carbonyl carbon of aldehydes, ketones, and esters, to produce homoallylic alcohols—a valuable class of intermediates in organic synthesis. ontosight.ainih.gov Beyond carbonyl compounds, allylmagnesium bromide effectively reacts with other electrophiles including:

Epoxides: Ring-opening reactions with epoxides yield γ,δ-unsaturated alcohols.

Nitriles: Addition to nitriles can lead to the formation of tetrahydropyridines, aminoketones, or enamines, depending on the hydrolytic workup conditions. rsc.org

Alkyl Halides: It participates in substitution reactions to forge new C-C bonds.

Imines: Reaction with imines produces homoallylic amines. nih.gov

The application of allylmagnesium bromide extends to the synthesis of other important organometallic reagents. For instance, its reaction with (+)-(Ipc)₂BOMe is a key step in producing enantioselective allylborane reagents, which are subsequently used for the stereocontrolled allylboration of aldehydes. orgsyn.org Furthermore, it engages in Pummerer-type reactions with vinylic sulphoxides and is employed in efficient, non-metal-catalyzed methods to create allyl-epoxides from α-haloketones. rsc.orgrsc.org This wide-ranging reactivity makes it an indispensable reagent for constructing molecular frameworks found in numerous natural products, such as terpenes and steroids, and other complex organic targets. ontosight.ai

Distinct Reactivity Profile in Comparison to Other Organometallic Reagents

Allylmagnesium bromide exhibits a distinct reactivity profile that often sets it apart from other organometallic compounds, including other Grignard reagents. nih.govacs.org This unique behavior is primarily characterized by its exceptionally high reactivity, which in turn influences its chemo- and stereoselectivity.

Recent studies suggest that additions of allylmagnesium reagents to unhindered aldehydes and ketones can occur at or near the diffusion-control limit. nih.govresearchgate.net This means the reaction rate is limited primarily by how fast the reactant molecules can diffuse toward each other in solution. nih.gov This high reactivity is synthetically advantageous, allowing it to react with highly hindered ketones that are unreactive towards many other organometallic nucleophiles. nih.govnih.gov For example, in one case, allylmagnesium bromide added to a highly hindered ketone at -78°C within minutes, whereas other organomagnesium reagents failed to react even at room temperature. nih.gov Similarly, it can effect additions to ketones that typically only undergo enolization with other reagents. nih.gov

However, this high reactivity often comes at the expense of selectivity. nih.gov

Chemoselectivity: In molecules with multiple electrophilic sites, allylmagnesium bromide can show a lack of chemoselectivity. For instance, when reacting with a compound containing both a ketone and an ester functional group, vinylmagnesium bromide added selectively to the ketone, whereas allylmagnesium bromide added to both functional groups at comparable rates. nih.gov

Stereoselectivity: A significant distinction lies in its stereochemical behavior. The additions of many organometallic reagents to chiral carbonyl compounds can be predicted by established models like the Felkin-Anh or chelation-control models. Allylmagnesium bromide frequently deviates from these predictions, often resulting in low stereoselectivity or even the opposite diastereomer compared to other Grignard reagents. nih.govacs.org For example, in additions to certain α-alkoxy ketones, most organomagnesium reagents react with high chelation-controlled stereoselectivity, but allylmagnesium bromide reacts with no stereoselectivity. nih.gov This lack of selectivity is attributed to the reaction rate being so fast that the energy difference between competing transition states becomes irrelevant. nih.gov

Table 2: Comparative Diastereoselectivity of Organometallic Additions to α-Haloketones

| Ketone | Reagent | Diastereomeric Ratio | Reference |

| 2-Chlorocyclohexanone | Alkynylithium Reagent | Highly Stereoselective | nih.gov |

| 2-Chlorocyclohexanone | Allylmagnesium Chloride | Not Stereoselective | nih.gov |

| 2-Bromocyclohexanone | n-BuLi | 84:16 | nih.gov |

| 2-Bromocyclohexanone | Allylmagnesium Bromide | 55:45 | nih.gov |

This unique combination of high reactivity and distinct selectivity patterns makes allylmagnesium bromide a powerful, albeit sometimes unpredictable, reagent. Its value is highlighted in cases where other reagents fail; for instance, the allylation of a specific aromatic aldehyde proceeded in high yield with allylmagnesium bromide, while attempts with allyltrimethylsilane (B147118) and Lewis acids resulted in either no reaction or decomposition. nih.gov Understanding this distinct profile is crucial for its effective application in advanced organic synthesis.

Structure

2D Structure

Properties

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUYIQDSMINEY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Allylmagnesium Bromide Generation

Direct Synthesis from Allyl Halides and Magnesium

The most common and classical route to allylmagnesium bromide involves the direct reaction of an allyl halide, typically allyl bromide, with magnesium metal. thieme-connect.de This oxidative addition of magnesium into the carbon-halogen bond is typically performed in an ethereal solvent under an inert atmosphere. thieme-connect.deontosight.ai

Optimizing Reaction Conditions and Solvent Systems (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is crucial for the successful formation and stabilization of allylmagnesium bromide. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents due to their ability to solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. libretexts.orgbyjus.comwikipedia.org Allylmagnesium bromide is highly soluble in diethyl ether. researchgate.netresearchgate.net

The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. thieme-connect.dewikipedia.org To achieve high yields, typically between 79% and 89%, a slow, dropwise addition of allyl bromide to a suspension of magnesium turnings in the ether solvent is recommended. thieme-connect.de Maintaining a low reaction temperature, often below 0°C, is critical to suppress the formation of the primary byproduct, 1,5-hexadiene (B165246). wikipedia.org

A detailed procedure for the synthesis in diethyl ether involves the slow addition of a solution of allyl bromide in dry diethyl ether to a stirred mixture of a large excess of magnesium turnings in the same solvent over several hours. orgsyn.org After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction. orgsyn.org For applications requiring a THF solution, the diethyl ether can be removed by distillation after the initial formation, and dry THF is then added to the residue, resulting in a fluid gray solution of the THF complex of allylmagnesium bromide. orgsyn.org

| Solvent System | Typical Reaction Conditions | Key Considerations |

| Diethyl Ether | Slow addition of allyl bromide to excess magnesium at <0°C. wikipedia.orgorgsyn.org | High solubility of allylmagnesium bromide. researchgate.netresearchgate.net Minimizes 1,5-hexadiene formation. wikipedia.org |

| Tetrahydrofuran (THF) | Often prepared by solvent exchange from a diethyl ether solution. orgsyn.org | Direct reaction in THF can lead to significant Wurtz-coupling. orgsyn.org The resulting THF complex is a fluid solution. orgsyn.org |

Advanced Magnesium Activation Techniques (e.g., Preactivation, Amalgamation, Rieke Magnesium)

The passivating layer of magnesium oxide on the surface of commercially available magnesium can hinder the initiation of the Grignard reaction. wikipedia.org Several advanced techniques have been developed to activate the magnesium and enhance its reactivity.

Preactivation: Simple mechanical methods like crushing the magnesium pieces or dry stirring the turnings under an inert atmosphere can break the oxide layer and expose a fresh, reactive metal surface. researchgate.netmasterorganicchemistry.com Chemical activation using agents like iodine or 1,2-dibromoethane is also common. thieme-connect.dewikipedia.orgresearchgate.net More recently, diisobutylaluminum hydride (DIBAH) has been shown to activate the magnesium surface, allowing for reliable reaction initiation at lower temperatures. researchgate.net

Amalgamation: Prior amalgamation of very pure magnesium has been reported to suppress the formation of 1,5-hexadiene, leading to a cleaner reaction. researchgate.netresearchgate.net

Rieke Magnesium: A highly reactive form of magnesium, known as Rieke magnesium, is prepared by the reduction of magnesium chloride with lithium in the presence of an electron carrier like naphthalene. thieme-connect.deunl.edursc.org This activated magnesium powder reacts under milder conditions and can be used to generate allylmagnesium compounds with high retention of stereochemistry at low temperatures. thieme-connect.dethieme-connect.de Another method to produce activated magnesium involves co-condensing magnesium vapor with a solvent like THF to form a highly active slurry. researchgate.net

| Activation Technique | Description | Advantages |

| Preactivation | Mechanical (crushing, stirring) or chemical (I₂, 1,2-dibromoethane, DIBAH) treatment to remove the oxide layer. researchgate.netmasterorganicchemistry.comresearchgate.net | Simple, effective for initiating the reaction. researchgate.net DIBAH allows for lower initiation temperatures. researchgate.net |

| Amalgamation | Treatment of pure magnesium with mercury. researchgate.netresearchgate.net | Suppresses the formation of 1,5-hexadiene. researchgate.netresearchgate.net |

| Rieke Magnesium | Highly reactive magnesium powder from the reduction of MgCl₂ with an alkali metal. thieme-connect.deunl.edursc.org | Reacts under milder conditions, allows for stereochemical control. thieme-connect.dethieme-connect.de |

| Anthracene-Magnesium Complex | Sonication of magnesium powder with catalytic anthracene (B1667546) and iodomethane (B122720) in THF. thieme-connect.de | Provides a convenient low-temperature route to the Grignard reagent. thieme-connect.de |

Strategies for Suppressing Undesired Side Reactions (e.g., 1,5-Hexadiene Formation)

The primary side reaction in the synthesis of allylmagnesium bromide is the Wurtz-type coupling of the allyl halide with the formed Grignard reagent, which produces 1,5-hexadiene. orgsyn.orgacs.org Several strategies are employed to minimize this undesired reaction:

Low Temperature: Maintaining the reaction temperature below the boiling point of the ether solvent, and often below 0°C, is a key factor in suppressing the formation of 1,5-hexadiene. wikipedia.orgorgsyn.org

Slow Addition: A slow, controlled addition of the allyl bromide ensures that its concentration in the reaction mixture remains low, thereby minimizing its reaction with the already formed allylmagnesium bromide. orgsyn.orgacs.org

Excess Magnesium: Using a large excess of magnesium turnings helps to ensure that the allyl bromide preferentially reacts with the magnesium surface rather than the Grignard reagent. orgsyn.orgacs.org

Solvent Choice: As noted earlier, conducting the reaction in diethyl ether is generally preferred over THF for direct synthesis, as the reaction of allyl bromide with magnesium in THF can lead to quantitative formation of 1,5-hexadiene. orgsyn.org

Catalyst-Free Conditions: In certain subsequent reactions, the absence of catalysts like copper(I) iodide (CuI) has been shown to drastically suppress the formation of 1,5-hexadiene. acs.org

Indirect Synthetic Routes

Besides the direct synthesis from allyl halides, allylmagnesium bromide can be prepared through indirect methods, which can be advantageous in specific contexts.

Transmetalation Approaches (e.g., from Allylpotassium)

Transmetalation offers an alternative route to allylmagnesium bromide. For instance, allylpotassium can be readily converted to the corresponding magnesium derivative by adding a solution of magnesium bromide in THF. researchgate.netresearchgate.net This method provides a convenient way to access the Grignard reagent from a different organometallic precursor. Transmetalation of allylic Grignard reagents with other metal halides, such as silicon tetrachloride, is also a common method to produce other organometallic compounds like tetraallylsilane. thieme-connect.dethieme-connect.de

Hydromagnesiation of Conjugated Dienes

Hydromagnesiation of conjugated dienes presents a practical alternative for generating allylic magnesium halides, as it avoids the formation of 1,5-diene byproducts that can occur in the direct synthesis. thieme-connect.dethieme-connect.de This method typically involves the use of a magnesium hydride source, which can be generated in situ.

A recent protocol describes the generation of magnesium hydride (MgH₂) by the solvothermal treatment of sodium hydride (NaH) and magnesium iodide (MgI₂) in THF. ntu.edu.sgnih.gov This in situ generated MgH₂ then undergoes hydromagnesiation with 2-aryl-1,3-dienes to form the corresponding allylmagnesium reagents. ntu.edu.sgnih.gov This method is particularly useful for synthesizing substituted allylmagnesium species. The hydromagnesiation of buta-1,3-diene and its derivatives can also be catalyzed by transition-metal compounds, with dichlorobis(η5-cyclopentadienyl)titanium(IV) being a particularly effective catalyst for promoting regioselective hydromagnesiation. thieme-connect.de

Mechanistic Investigations of Allylmagnesium Bromide Reactions

Characterization of Concerted Reaction Pathways and Transition State Geometries

Concerted mechanisms for allylmagnesium bromide reactions, particularly with carbonyl compounds, involve the simultaneous formation and breaking of bonds within a cyclic transition state. The geometry of this transition state is a key determinant of the reaction's facility and stereochemical outcome. Both experimental and computational studies have provided significant insights into these pathways. nih.gov

Examination of Six-Membered Ring Transition States

The prevailing model for the reaction of allylmagnesium bromide with unhindered aldehydes and ketones involves a concerted, six-membered chair-like transition state. nih.govresearchgate.net This pathway, first proposed based on mechanistic studies with substituted allylic organomagnesium reagents, involves allylic transposition, where the magnesium atom coordinates to the carbonyl oxygen, and the terminal carbon of the allyl group attacks the carbonyl carbon. nih.gov This pericyclic process is unique among the pathways typically observed for non-allylic Grignard reagents. nih.gov

The high reactivity of allylmagnesium reagents is a direct consequence of this low-energy transition state. nih.gov Reactions often proceed at rates that approach the diffusion limit, meaning the rate of reaction is limited only by how quickly the reactant molecules can encounter each other in solution. researchgate.net This high reactivity allows allylmagnesium bromide to add to highly hindered ketones that are unreactive toward other organometallic nucleophiles. nih.govmsu.edu For example, while n-propylmagnesium bromide reduces diisopropyl ketone, allylmagnesium bromide adds to it successfully. msu.edu The reaction of allylmagnesium bromide with the chiral sulfinimine, N-benzylidene-4-toluenesulfinamide, also proceeds through a six-membered ring transition state to afford a single diastereomer. thieme-connect.desciforum.net

The table below illustrates the comparative reactivity and stereoselectivity of allylmagnesium chloride (a related allylmagnesium halide) versus other nucleophiles in reactions with α-halogenated cyclic ketones, highlighting the unique behavior of the allyl reagent which often results in low diastereoselectivity due to the diffusion-controlled nature of the reaction. nih.gov

Table 1: Diastereoselectivity of Nucleophilic Additions to α-Halogenated Cyclic Ketones

| Entry | Ketone | Nucleophile | Product Ratio (axial:equatorial attack) | Source |

|---|---|---|---|---|

| 1 | 2-chlorocyclohexanone | Alkynylithium reagent | 95:5 | nih.gov |

| 2 | 2-chlorocyclohexanone | Allylmagnesium chloride | 55:45 | nih.gov |

| 3 | 2-bromocyclohexanone | n-BuLi | 95:5 | nih.gov |

| 4 | 2-bromocyclohexanone | Allylmagnesium bromide | 60:40 | nih.gov |

| 5 | 2-chlorocycloheptanone | PhLi | 95:5 | nih.gov |

| 6 | 2-chlorocycloheptanone | Allylmagnesium chloride | 50:50 | nih.gov |

Elucidation of Four-Membered Transition States

While the six-membered pathway is dominant for unhindered substrates, a different mechanism is operative in reactions with sterically demanding ketones. researchgate.netacs.org In these cases, the six-membered transition state is disfavored due to steric hindrance, and the reaction proceeds through a four-centered transition state, which is more typical for non-allylic Grignard reagents. researchgate.netresearchgate.net This pathway does not involve the characteristic allylic transposition seen in the six-membered ring mechanism. The shift from a six-membered to a four-membered transition state is a key factor in explaining the different regioselectivity observed in reactions of substituted allyl Grignards with hindered versus unhindered ketones. thieme-connect.de For instance, the reaction of but-2-en-1-ylmagnesium bromide with a sterically hindered ketone like 2,2,4,4-tetramethylpentan-3-one results exclusively in the α-adduct, consistent with a four-membered transition state. thieme-connect.de

Computational Chemistry Approaches to Transition State Profiling

Computational chemistry has become an indispensable tool for mapping the potential energy surfaces of allylmagnesium bromide reactions. nih.gov Density Functional Theory (DFT) calculations have been employed to model the geometries and relative energies of both four- and six-membered transition states. researchgate.netrsc.org These studies confirm that for reactions with simple carbonyls like acetone, the concerted, six-membered ring transition state is the most likely and lowest energy pathway. nih.govnih.gov

For example, DFT calculations (using ωB97X-D/cc-pVDZ with a polarized continuum model for THF solvent) were used to analyze the addition of allylmagnesium bromide to a complex, chiral ketone. nih.gov The calculations identified a low-energy, six-centered, chair-like transition state that leads to the experimentally observed major product. nih.gov The calculated activation energy was very low (<2 kcal/mol), which is consistent with the high reactivity of allylmagnesium reagents and the observation that these reactions can be diffusion-controlled. nih.gov Ab initio molecular dynamics (AIMD) simulations have also been used to investigate the role of the solvent and the aggregation state of the Grignard reagent, revealing that the solvent directly influences the energetics and nuclearity of the reactive species. rsc.org

Single-Electron Transfer (SET) Mechanisms

An alternative mechanistic proposal for Grignard reactions involves a single-electron transfer (SET) from the organomagnesium species to the electrophile. nih.govacs.org This generates a radical cation and a radical anion, which then combine to form the product. For many years, a debate has persisted regarding the prevalence of concerted versus SET pathways. rsc.org

Experimental and Theoretical Evidence for SET Pathways in Reactions with Electrophiles

The existence of SET pathways has been invoked to explain the formation of side products, such as pinacol (B44631) coupling products, that are not easily accounted for by a polar, nucleophilic addition mechanism. rsc.orgacs.org However, extensive experimental work using radical clocks has provided strong evidence that for most additions of Grignard reagents to aldehydes and alkyl ketones, the reactions proceed via concerted, two-electron pathways. nih.gov

A particularly fast radical clock system was developed to probe for SET in Grignard additions. nih.gov In the reaction of allylmagnesium chloride with an aldehyde bearing this radical clock, only the direct addition product was observed, with no evidence of ring-opened products that would indicate the intermediacy of a radical formed via SET. researchgate.netnih.gov This holds true even for highly sterically hindered substrates, which should be more prone to SET. nih.gov

Conversely, evidence for SET is found in reactions with specific substrates that have low reduction potentials, such as aromatic ketones like benzophenone (B1666685) or highly electron-deficient ketones. nih.govacs.org Even in these cases, allylmagnesium chloride was found to react with a pentafluorophenyl ketone via a concerted pathway, whereas primary alkylmagnesium reagents showed evidence of SET. nih.gov This suggests that the high reactivity of the allyl reagent via the six-membered transition state provides a lower energy pathway that outcompetes the SET process. nih.gov

The table below summarizes results from radical clock experiments, showing the percentage of ring-opened product (indicative of an SET mechanism) for various organometallic reagents and carbonyl substrates. nih.gov

Table 2: Evidence for SET in Organometallic Additions to Radical Clock Ketones

| Carbonyl Substrate | Organometallic Reagent | Yield of Addition Product (%) | Yield of Ring-Opened Product (%) | Source |

|---|---|---|---|---|

| Alkyl Aldehyde Radical Clock | Allylmagnesium Chloride | >95 | 0 | nih.gov |

| Alkyl Ketone Radical Clock | Allylmagnesium Chloride | >95 | 0 | nih.gov |

| Phenyl Ketone Radical Clock | t-BuMgCl | 0 | 95 (reduction) | nih.gov |

| Pentafluorophenyl Ketone Radical Clock | Allylmagnesium Chloride | 85 | 0 | nih.gov |

| Pentafluorophenyl Ketone Radical Clock | n-PrMgCl | 54 | 31 | nih.gov |

| Alkyl Aldehyde Radical Clock | Allyl bromide / CrCl₂ | Complex mixture indicating SET | nih.gov |

Identification of Rate-Determining Steps in SET Processes

In cases where an SET mechanism is operative, the process is generally considered to be stepwise. The initial electron transfer is often proposed as the rate-determining step, followed by a rapid combination of the resulting radical ion pair. scispace.com The relative reactivities of different Grignard reagents have sometimes been explained more effectively by an SET model than by a purely ionic one. scispace.com

Diffusion-Controlled Reaction Kinetics

Recent studies have illuminated that the additions of allylmagnesium reagents to aldehydes and many ketones occur at rates that approach or reach the diffusion-control limit. nih.gov This means the reaction rate is limited by how quickly the reactant molecules can diffuse through the solvent to encounter each other. aps.org Competition experiments have been crucial in understanding these fast reactions, as traditional kinetic measurements are often inadequate. nih.gov It has been estimated that allylmagnesium bromide reacts with substrates like acetone, benzophenone, and benzaldehyde (B42025) approximately 1.5 x 10^5 times faster than butylmagnesium bromide. acs.orgnih.gov This high reactivity is attributed to a low activation energy barrier for the carbon-carbon bond-forming step, which proceeds through a six-membered ring transition state. nih.govnih.gov

The diffusion-controlled nature of allylmagnesium bromide reactions has profound consequences for both chemoselectivity and stereoselectivity.

Chemoselectivity: The high reaction rates often lead to a lack of chemoselectivity, especially with substrates containing multiple electrophilic sites. nih.gov For instance, in a compound containing both a ketone and an ester functional group, allylmagnesium bromide can react with both groups at comparable rates, whereas a less reactive Grignard reagent like vinylmagnesium bromide might selectively react with the more reactive ketone. nih.gov This indiscriminate reactivity poses a challenge in complex molecule synthesis. nih.gov However, some level of chemoselectivity can be observed in certain cases, suggesting it is possible under specific conditions. nih.gov

Stereoselectivity: The stereochemical outcome of reactions involving allylmagnesium bromide is often difficult to predict using standard models like the Felkin-Anh and chelation-control models. nih.gov In many instances, reactions proceed with low or no stereoselectivity. nih.gov For example, the addition of allylmagnesium bromide to chiral α-alkoxy ketones often results in poor diastereoselectivity, in stark contrast to other organomagnesium reagents that may provide high selectivity through chelation control. nih.gov This lack of selectivity is a direct consequence of the reaction rate approaching the diffusion limit; the energy barrier for the reaction is so low that the subtle energetic differences between diastereomeric transition states become insignificant. nih.govnih.gov

However, high stereoselectivity can be achieved in specific cases, particularly with sterically hindered ketones. nih.gov If one face of the carbonyl group is significantly more hindered, the addition of the nucleophile to the less hindered face can occur selectively. nih.gov In these instances, the reaction rate is slowed down enough to allow for facial discrimination. nih.gov

| Substrate | Functional Groups | Observed Outcome with Allylmagnesium Bromide | Reference |

|---|---|---|---|

| Keto-ester | Ketone, Ester | Addition to both carbonyl and carboethoxy groups at comparable rates. | nih.gov |

| Dicarboxamide | Two Carboxamide groups | Reaction with only one of the two carboxamide groups, suggesting possible chemoselectivity. | nih.gov |

| Substrate Type | Typical Outcome | Reason | Reference |

|---|---|---|---|

| Chiral α-Alkoxy Ketones | Low to no stereoselectivity. | Reaction rates approach the diffusion limit, minimizing the energy difference between diastereomeric transition states. | nih.govresearchgate.net |

| Sterically Hindered Chiral Ketones | High stereoselectivity. | Steric hindrance slows the reaction, allowing for facial discrimination by the nucleophile. | nih.gov |

Role of Solvent and Additives on Reaction Mechanisms and Rates

The reaction environment, specifically the solvent and the presence of additives, can significantly influence the course and rate of allylmagnesium bromide reactions.

Solvents: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are most commonly used for preparing and reacting allylmagnesium bromide. researchgate.net The choice of solvent can affect the aggregation state of the Grignard reagent and the stability of intermediates, thereby influencing reactivity and selectivity. For example, in ethereal solvents, low diastereoselectivity in reactions with α-alkoxy ketones is often observed because there is no rate acceleration from chelation. researchgate.netresearchgate.net Interestingly, using dichloromethane (B109758) (CH₂Cl₂) as a solvent has been shown to result in diastereoselective additions to carbonyl compounds, even without chelation-induced rate acceleration, likely due to the predominance of the chelated form in that solvent. researchgate.netresearchgate.net The solvent can also play a role in the formation of byproducts; for instance, the formation of 1,5-hexadiene (B165246) during the synthesis of allylmagnesium bromide is suppressed in diethyl ether but is the main product in THF, necessitating a solvent exchange if THF is the desired reaction solvent. orgsyn.org

Additives: Additives can dramatically alter the reactivity and mechanism of Grignard reactions. Lithium chloride (LiCl) is a notable additive that can accelerate direct metal insertions and improve the solubility of the Grignard reagent. uni-muenchen.de This can be particularly useful for preparing functionalized organomagnesium compounds. uni-muenchen.de In some cases, transmetallation to other metals, like zinc, can improve the stereoselectivity of allylation reactions. nih.gov The presence of a proton donor can also influence the reversibility of the Grignard addition, particularly in cases of sterically hindered ketones. scispace.com

| Solvent | Effect on Selectivity | Effect on Reagent Preparation | Reference |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Generally low diastereoselectivity with α-alkoxy ketones. | Standard solvent for preparation, suppresses 1,5-hexadiene formation. | researchgate.netresearchgate.netorgsyn.org |

| Tetrahydrofuran (THF) | Generally low diastereoselectivity with α-alkoxy ketones. | Promotes Würtz-coupling to form 1,5-hexadiene; solvent exchange often required. | researchgate.netresearchgate.netorgsyn.org |

| Dichloromethane (CH₂Cl₂) | Can lead to diastereoselective additions to carbonyls. | Not a primary solvent for preparation. | researchgate.netresearchgate.net |

Stereochemical and Regiochemical Control in Allylmagnesium Bromide Transformations

Diastereoselectivity and Enantioselectivity Studies

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. Diastereoselectivity and enantioselectivity refer to the preferential formation of one diastereomer or one enantiomer over others, respectively. msu.edu While significant strides have been made in stereoselective synthesis, reactions involving allylmagnesium bromide often defy conventional wisdom.

Analysis of Deviations from Traditional Stereochemical Models (e.g., Felkin-Anh, Chelation Control)

Classical models like the Felkin-Anh model for 1,2-asymmetric induction and the chelation-control model are mainstays for predicting the stereochemical outcomes of nucleophilic additions to chiral carbonyl compounds. However, allylmagnesium bromide frequently fails to conform to these predictions. nih.govacs.org

The Felkin-Anh model predicts the stereochemistry of nucleophilic attack on a chiral aldehyde or ketone by considering the steric hindrance of the substituents adjacent to the carbonyl group. While effective for many nucleophiles, additions of allylmagnesium bromide often result in low diastereoselectivity. nih.gov This deviation is attributed to the high reactivity of allylmagnesium reagents, with reaction rates that can approach the diffusion limit. nih.govresearchgate.net In such rapid reactions, the formation of the carbon-carbon bond can be competitive with the conformational equilibration of the substrate and the approach of the nucleophile, leading to a mixture of stereoisomers. nih.gov

The chelation-control model is particularly relevant for substrates containing a Lewis basic atom (like oxygen or nitrogen) at the α- or β-position to the carbonyl group. This model posits that the Grignard reagent coordinates to both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate that directs the nucleophilic attack to one face of the carbonyl. While many Grignard reagents exhibit high diastereoselectivity under chelation control, allylmagnesium bromide is a notable exception, often providing products with low or no stereoselectivity. nih.govacs.org For instance, in reactions with α-alkoxy ketones, where other organomagnesium reagents give high chelation-controlled selectivity, allylmagnesium bromide reacts unselectively. nih.govnih.gov

This lack of selectivity stems from the fact that the chelated intermediate, which is often a minor species in solution, does not necessarily react faster than the non-chelated forms with the highly reactive allylmagnesium bromide. acs.orgresearchgate.net In essence, the rate acceleration typically provided by chelation is not a dominant factor for this particular reagent. acs.orgnih.gov

Origins of Observed Low or Inverted Stereoselectivity

The unusually high reactivity of allylmagnesium bromide is a primary contributor to its often-poor stereoselectivity. nih.govresearchgate.net The reaction can proceed through a six-membered ring transition state, which leads to exceptionally fast addition reactions. researchgate.net When the rate of reaction approaches the diffusion-control limit, the nucleophile may react with the electrophile upon encounter, without allowing for the selection of the most stable transition state that would lead to a single stereoisomer. nih.govresearchgate.net

Furthermore, the reversibility of allylmagnesium bromide additions to sterically hindered ketones has been observed. nih.gov This equilibrium process can erode any initial kinetic stereoselectivity, leading to a thermodynamic mixture of products, which may not be highly stereoisomeric.

In some instances, allylmagnesium bromide can even lead to an inverted stereoselectivity compared to other Grignard reagents. nih.govresearchgate.net This suggests that different reaction pathways may be at play. For example, in the absence of a strong chelation effect, other factors such as steric repulsion in non-chelated transition states can become dominant, leading to a different stereochemical outcome.

Methodologies for Enhancing Stereocontrol

Given the challenges associated with controlling the stereoselectivity of allylmagnesium bromide reactions, various strategies have been developed to improve the outcomes.

Solvent Effects: The choice of solvent can have a profound impact on stereoselectivity. rsc.org While reactions in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) often lead to low selectivity, switching to non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂) can significantly enhance diastereoselectivity in additions to α-alkoxy ketones. acs.orgresearchgate.netnih.gov In these less coordinating environments, the chelated form of the substrate may become the predominant species in solution. Even without a rate acceleration, the reaction proceeds through this more organized, chelated intermediate, leading to a higher degree of stereocontrol. acs.orgnih.gov

Transmetalation to Other Metals: Another effective strategy is to transmetalate the allyl group from magnesium to another metal. This changes the reactivity and steric environment of the nucleophile, often leading to improved stereoselectivity. For example, transmetalation to zinc has been shown to improve diastereoselectivity in allylation reactions. nih.gov Similarly, the use of chiral allylborane reagents, which can be prepared from allylmagnesium bromide, allows for highly enantioselective additions to aldehydes. beilstein-journals.org The addition of cerium trichloride (B1173362) (CeCl₃) to allylmagnesium bromide can also improve stereoselectivity in reactions with chiral oxime ethers. oup.com

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral ligands on the metal can induce stereoselectivity. For instance, the addition of allylmagnesium bromide to chiral N-benzylidene-4-toluenesulfinamide proceeds with high diastereoselectivity. thieme-connect.de Furthermore, the development of chiral Lewis acids that can coordinate to the carbonyl compound and direct the attack of the allyl nucleophile has shown promise in achieving enantioselective transformations. nih.gov

Regioselectivity (α/γ-Selectivity) in Nucleophilic Additions

Allylmagnesium bromide is an ambident nucleophile, meaning it can react at two different positions: the α-carbon (C1) and the γ-carbon (C3). The outcome of the reaction, known as regioselectivity, is a critical aspect to control.

Factors Governing Regiochemical Outcomes

The regiochemical outcome of allylmagnesium bromide additions is influenced by a combination of factors, including the structure of the electrophile, the reaction conditions, and the substitution pattern on the allyl group itself. In general, allylmagnesium bromide tends to react at the more substituted γ-carbon, a phenomenon known as allylic transposition. thieme-connect.de This is often rationalized by a cyclic, six-membered transition state.

However, the nature of the electrophile plays a crucial role. For example, in reactions with buta-1,3-diene, addition occurs primarily at the C1 position of the diene. thieme-connect.de In contrast, additions to nitroarenes result in 1,2-addition to the nitro group. thieme-connect.de

Influence of Steric and Electronic Factors on Regioselectivity

Both steric and electronic factors significantly impact the α/γ-selectivity of allylmagnesium bromide reactions.

Steric Factors: The steric bulk of the electrophile is a key determinant of regioselectivity. With unhindered carbonyl compounds, γ-addition is generally favored. However, with sterically hindered ketones, the reaction can shift to favor the α-adduct. thieme-connect.de For instance, the reaction of but-2-en-1-ylmagnesium bromide with a less hindered ketone gives predominantly the γ-adduct, while with a highly hindered ketone, the α-adduct is formed exclusively. thieme-connect.de This switch is attributed to the increased steric hindrance in the transition state for γ-attack with bulky ketones, making the α-attack pathway more favorable.

Electronic Factors: The electronic properties of the substrate and the reagent also influence regioselectivity. The presence of coordinating groups on the substrate can direct the regioselectivity. Computational studies using Density Functional Theory (DFT) have been employed to predict transition states and rationalize the observed regioselectivity in reactions such as nitrile allylation.

The table below summarizes the regioselectivity observed in the reaction of a substituted allylmagnesium bromide with different ketones, highlighting the influence of steric hindrance.

| Ketone | α-Adduct (%) | γ-Adduct (%) | Reference |

|---|---|---|---|

| 2-Methylpentan-3-one | 5 | 95 | thieme-connect.de |

| 2,2,4,4-Tetramethylpentan-3-one | 100 | 0 | thieme-connect.de |

Advanced Applications of Allylmagnesium Bromide in Organic Synthesis

Nucleophilic Additions to Carbonyl Compounds

The reaction of allylmagnesium bromide with carbonyl compounds is a cornerstone of its synthetic utility, providing access to a wide array of homoallylic alcohols. nih.gov These products are valuable intermediates in the synthesis of natural products and other complex organic molecules. ontosight.ai The reactivity of allylmagnesium bromide is notably high, often proceeding rapidly even with sterically hindered ketones where other organometallic reagents might fail or lead to enolization. nih.govmsu.edu

Stereoselective and Regioselective Synthesis of Homoallylic Alcohols

A key challenge and area of extensive research in the use of allylmagnesium bromide is controlling the stereoselectivity and regioselectivity of its additions to carbonyl compounds. While simple allylmagnesium bromide itself often exhibits low stereoselectivity in reactions with chiral α-alkoxy ketones, the outcomes can be influenced by factors such as solvent and the presence of chelating groups. nih.gov For instance, additions to α-hydroxy ketones can proceed with high stereoselectivity, presumably through a chelation-controlled transition state involving the magnesium atom. nih.gov

The regioselectivity of substituted allylmagnesium reagents is a critical consideration. Generally, γ-monosubstituted allylmagnesium reagents add to aldehydes and ketones at the more substituted γ-carbon. However, with sterically hindered ketones, a switch to α-selectivity is often observed. thieme-connect.de

Reactions with Aldehydes and Ketones

Allylmagnesium bromide reacts readily with both aldehydes and ketones to furnish the corresponding homoallylic alcohols. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107). ontosight.ai Mechanistic studies suggest that these additions are often diffusion-controlled, meaning they proceed at an extremely fast rate. nih.gov This high reactivity allows for successful additions to ketones that are prone to enolization with other Grignard reagents or are simply unreactive towards other nucleophiles. nih.gov For example, while many organomagnesium reagents show significantly different rates of addition to acetophenone (B1666503) and benzaldehyde (B42025), allylmagnesium bromide reacts with both at nearly the same rate. nih.gov

An illustrative example is the reaction with 4-tert-butylcyclohexanone, where the stereochemical outcome of the addition can be influenced by the steric bulk of the nucleophile. msu.edu While not specific to allylmagnesium bromide, this principle highlights the factors governing stereoselectivity in such systems.

| Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1-Phenylbut-3-en-1-ol | Excellent | thieme-connect.de |

| Propenal | Hexa-1,5-dien-3-ol | 57-59 | thieme-connect.de |

| n-Butyraldehyde | Hept-1-en-4-ol | Data not specified | scribd.com |

Reactivity with Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Chlorides)

Allylmagnesium bromide also reacts with carboxylic acid derivatives. With esters and acid chlorides, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent to form tertiary alcohols. thieme-connect.delumenlearning.com It is generally not possible to isolate the intermediate ketone because ketones are more reactive towards Grignard reagents than esters. lumenlearning.com However, under specific conditions, such as the use of a combination of allylmagnesium chloride and lithium diisopropylamide, ketones can be obtained from esters in good yield. thieme-connect.dethieme-connect.de

The reaction with amides is also possible. For instance, allylmagnesium bromide has been shown to react with cyclic amides at room temperature, whereas other Grignard reagents may require higher temperatures. nih.gov Multiple additions to amides can also occur. nih.gov

Transformations Involving Other Electrophilic Carbonyl Analogs (e.g., Acylsilanes)

The reactivity of allylmagnesium bromide extends to carbonyl analogs such as acylsilanes. While specific, detailed research findings on the reaction of allylmagnesium bromide with acylsilanes are not abundant in the provided search results, the general reactivity pattern of Grignard reagents suggests that nucleophilic addition to the electrophilic silicon-carbonyl carbon would occur. The synthesis of acylsilanes can be achieved through various methods, and their subsequent reactions are of synthetic interest.

Reactions with Imines and Nitriles

Allylmagnesium bromide is a valuable reagent for the synthesis of amines through its addition to carbon-nitrogen double and triple bonds. These reactions provide access to homoallylic amines and related structures, which are important building blocks in medicinal chemistry. nih.gov

Asymmetric Synthesis of Protected β-Amino Acids

A significant application of allylmagnesium bromide is in the asymmetric synthesis of β-amino acids. One strategy involves the diastereoselective addition of allylmagnesium bromide to chiral oxime ethers. thieme-connect.comthieme-connect.comrsc.org For example, addition to O-(1-phenylbutyl) aldoximes in the presence of boron trifluoride etherate yields hydroxylamines with high diastereoselectivity. thieme-connect.com Subsequent cleavage of the N-O bond and protection of the resulting amine furnishes N-protected β-amino acids. rsc.org

Another approach utilizes chiral sulfinyl imines. The addition of allylmagnesium bromide to aryl-substituted sulfinyl imines proceeds with high diastereoselectivity, providing a route to chiral amines. nih.gov This method is particularly noteworthy as other strong nucleophiles like n-butyllithium can fail due to deprotonation. nih.gov The resulting homoallylic amines can then be further transformed into β-amino acids. thieme-connect.dersc.org

The reaction with α,β-unsaturated phosphonyl imines also provides a pathway to chiral α-alkenyl homoallylic primary amines with excellent diastereoselectivities. nih.gov

| Substrate Type | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|

| O-(1-phenylbutyl) aldoximes | Hydroxylamines | >92% de | thieme-connect.com |

| Aryl-substituted sulfinyl imines | Homoallylic sulfinamides | High | nih.gov |

| α,β-Unsaturated phosphonyl imines | α-Alkenyl homoallylic primary amines | Excellent | nih.gov |

The addition of allylmagnesium bromide to nitriles can lead to various products depending on the reaction conditions and the stoichiometry of the Grignard reagent. researchgate.net Typically, the initial addition forms a magnesio-imine, which upon hydrolysis can yield a ketone. thieme-connect.de However, using an excess of the Grignard reagent can lead to a double addition, resulting in the formation of primary amines. thieme-connect.dethieme-connect.de Recent research has also explored these reactions under non-conventional conditions, such as in the presence of air and moisture, leading to the selective synthesis of highly substituted tetrahydropyridines, aminoketones, or enamines by carefully tuning the hydrolysis protocol. researchgate.netresearchgate.net

Synthesis of Chiral α-Alkenyl Homoallylic Primary Amines

The construction of chiral amines, particularly those with multiple functional groups, is a cornerstone of modern synthetic chemistry due to their prevalence in pharmaceuticals and natural products. A significant advancement in this area is the asymmetric synthesis of chiral N-phosphonyl protected α-alkenyl homoallylic primary amines through the 1,2-addition of allylmagnesium bromide to chiral α,β-unsaturated imines. rsc.org

This methodology provides a direct route to these valuable building blocks with high efficiency and stereocontrol. The reaction proceeds by treating chiral α,β-unsaturated imines with allylmagnesium bromide, leading exclusively to the 1,2-adduct. This process has been shown to tolerate a variety of substituents on the aromatic ring of the imine, including both electron-donating and electron-withdrawing groups, consistently affording the desired products in good yields and with excellent diastereoselectivities. rsc.org A key advantage of this approach is the straightforward removal of the chiral phosphonyl auxiliary under acidic conditions, furnishing the free, multiple functionalized primary amines. rsc.org

Table 1: Asymmetric Addition of Allylmagnesium Bromide to Chiral α,β-Unsaturated Imines rsc.org

| Entry | Imine Substrate (Ar) | Yield (%) | Diastereoselectivity (d.r.) |

| 1 | Phenyl | 85 | >99:1 |

| 2 | 4-Fluorophenyl | 78 | >99:1 |

| 3 | 4-Chlorophenyl | 81 | >99:1 |

| 4 | 4-Methylphenyl | 82 | >99:1 |

| 5 | 4-Methoxyphenyl | 80 | >99:1 |

| 6 | 2-Naphthyl | 75 | >99:1 |

| 7 | 2-Thienyl | 66 | >99:1 |

Reaction conditions: Imine (0.2 mmol), Allylmagnesium bromide (0.5 mmol), THF (4 mL), -78 °C. Isolated yields.

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Tetrahydropyridines)

Allylmagnesium bromide has proven to be a powerful reagent for the synthesis of nitrogen-containing heterocycles. A notable application is the straightforward and selective conversion of nitriles into highly substituted tetrahydropyridines. nih.govresearchgate.net This transformation is remarkable as it can be performed under neat conditions (without an additional organic solvent), at room temperature, and even in the presence of air and moisture, challenging the conventional wisdom that Grignard reagents are incompatible with protic environments. nih.govresearchgate.net

The reaction involves the addition of allylmagnesium bromide to a nitrile, followed by a specific aqueous workup. The concomitant hydrolysis, promoted by heating with a saturated aqueous solution of ammonium (B1175870) chloride, leads to the formation of the tetrahydropyridine (B1245486) ring system. researchgate.net This method is applicable to a range of aromatic and aliphatic nitriles, providing the corresponding tetrahydropyridines in good to excellent yields. uni-muenchen.de

Table 2: Synthesis of Tetrahydropyridines from Nitriles using Allylmagnesium Bromide uni-muenchen.de

| Entry | Nitrile (R-CN) | Product | Isolated Yield (%) |

| 1 | Benzonitrile | 2,4,6-triallyl-2-phenyl-2,3,4,5-tetrahydropyridine | 94 |

| 2 | 4-Methylbenzonitrile | 2,4,6-triallyl-2-(p-tolyl)-2,3,4,5-tetrahydropyridine | 92 |

| 3 | 4-Methoxybenzonitrile | 2,4,6-triallyl-2-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine | 93 |

| 4 | 4-Chlorobenzonitrile | 2-(4-chlorophenyl)-2,4,6-triallyl-2,3,4,5-tetrahydropyridine | 60 |

| 5 | 2-Naphthonitrile | 2,4,6-triallyl-2-(naphthalen-2-yl)-2,3,4,5-tetrahydropyridine | 89 |

| 6 | Acetonitrile | 2,4,6-triallyl-2-methyl-2,3,4,5-tetrahydropyridine | 61 |

Reaction conditions: Nitrile (0.5 mmol), Allylmagnesium bromide (0.5 mmol), neat, room temp., then hydrolysis with aq. NH4Cl at 100 °C.

Chemoselective Additions in Aqueous Media and pH-Switchable Synthesis

Recent studies have demonstrated the surprising reactivity of allylmagnesium bromide in aqueous media, opening new avenues for chemoselective transformations. nih.govnih.gov The presence of water can, in fact, promote the chemoselective formation of specific products. nih.gov This has led to the development of pH-switchable synthetic strategies, where the outcome of the reaction of allylmagnesium bromide with nitriles can be directed towards different products by simply tuning the aqueous hydrolysis protocol. nih.govresearchgate.net

For instance, after the initial neat reaction of allylmagnesium bromide with a nitrile, treatment with a saturated aqueous solution of ammonium chloride leads to tetrahydropyridines. researchgate.netuni-muenchen.de In contrast, quenching the reaction with an aqueous ammonia (B1221849) solution can selectively produce enamines. nih.govorganic-chemistry.org Furthermore, by adjusting the stoichiometry of the Grignard reagent and the hydrolysis conditions, β-aminoketones can also be obtained as the major product. nih.gov This pH-switchable approach provides a versatile and efficient multitasking system for the synthesis of diverse nitrogen-containing compounds from a common starting material. nih.gov

Cross-Coupling and Functionalization Reactions

Beyond its role as a nucleophile in addition reactions, allylmagnesium bromide is a valuable partner in various transition metal-catalyzed cross-coupling and functionalization reactions, enabling the formation of complex carbon-carbon bonds.

Palladium-Catalyzed Cross-Couplings (e.g., with N-Alkoxyimidoyl Bromides, Suzuki-Miyaura Type Reactions)

Allylmagnesium bromide participates in palladium-catalyzed cross-coupling reactions, demonstrating its utility in advanced synthetic sequences. One such application is in a one-pot reaction for the synthesis of N-arylamines. This process begins with a Suzuki-Miyaura coupling of an N-alkoxyimidoyl bromide with an arylboronic acid, followed by a domino reaction initiated by the addition of allylmagnesium bromide. researchgate.netnih.gov This sequence involves addition, eliminative rearrangement, and a second addition to furnish the final N-arylamine product. nih.gov

In another example, allylmagnesium bromide has been used in the synthesis of the tricyclic core of certain natural products. The sequence involved the coupling of the Grignard reagent with an amide, which was previously formed via a Suzuki-Miyaura coupling, to generate a dienone precursor for a subsequent acid-catalyzed Nazarov cyclization. nih.gov

Copper-Catalyzed Carbon-Carbon Bond Formations (e.g., with α,ω-Dihaloalkanes)

Copper catalysts are effective in promoting the cross-coupling of allylmagnesium bromide with various electrophiles. A notable example is the dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) catalyzed coupling with α,ω-dihaloalkanes. molaid.com This reaction provides a direct method for introducing allyl groups at both ends of an alkyl chain, leading to the formation of non-conjugated dienes. Copper-catalyzed methodologies are generally valued for their efficiency and are often employed for coupling Grignard reagents with alkyl halides. researchgate.net

Iron-Catalyzed Allylation and Sequential Transformations for Sp³–Sp³ Cross-Couplings

Iron, being an abundant and non-toxic metal, has gained prominence as a catalyst for cross-coupling reactions. An iron-catalyzed allylation of organomagnesium reagents, including allylmagnesium bromide, with allyl acetates has been developed. rsc.org This reaction proceeds under mild conditions to provide various alkene derivatives. rsc.org

Significantly, this iron-catalyzed allylation can be combined sequentially with an iron-catalyzed hydrogenation of the resulting alkene. This two-step sequence constitutes a formal sp³–sp³ cross-coupling, providing an attractive alternative to more challenging direct coupling methods involving alkyl halides. rsc.org This strategy effectively masks a difficult alkyl-alkyl coupling as a more facile allylation-hydrogenation sequence.

Displacement Reactions with Halogenated Substrates

Allylmagnesium bromide is an effective nucleophile for displacing halogens from various substrates, a fundamental process in constructing more complex molecular frameworks. It readily reacts with halogenated compounds, including alkyl halides and activated heterocyclic systems, to introduce the allyl moiety. ontosight.ai

A notable application is the reaction with chlorinated heterocyclic compounds. For instance, β,γ-unsaturated Grignard reagents, such as allylmagnesium bromide, react regioselectively with 2-chlorobenzoxazole (B146293) to produce 2-allylbenzoxazoles in high to excellent yields. researchgate.netresearchgate.net This transformation provides a direct route to functionalized benzoxazole (B165842) derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds by the nucleophilic attack of the allyl group at the carbon bearing the chlorine atom, leading to its displacement.

The table below summarizes representative displacement reactions involving allylmagnesium bromide with halogenated electrophiles.

| Halogenated Substrate | Reagent | Product | Yield | Reference |

| 2-Chlorobenzoxazole | Allylmagnesium bromide | 2-Allylbenzoxazole | High | researchgate.netresearchgate.net |

| Allyl Bromide | Magnesium | Allylmagnesium bromide | 79-89% | thieme-connect.de |

| Silicon Tetrachloride | Allylmagnesium bromide | Tetraallylsilane | 88% | thieme-connect.de |

This table showcases the versatility of allylmagnesium bromide in displacing halides from both heterocyclic and inorganic substrates.

Diverse Synthetic Transformations

Beyond simple displacement reactions, allylmagnesium bromide facilitates a variety of more complex and elegant synthetic transformations. Its unique reactivity profile is harnessed for homologations, the synthesis of specific carboxylic acid isomers, and intricate ring-opening reactions. These methods underscore its importance as a strategic tool for synthetic chemists.

A simple and cost-effective method for the C2 homologation of aldehydes and ketones into 2-alkenals utilizes allylmagnesium bromide in a multi-step sequence. researchgate.netresearchgate.net The process begins with the nucleophilic addition of allylmagnesium bromide to the carbonyl group of an aldehyde or ketone, which forms a homoallylic alcohol (a 1-alken-4-ol). researchgate.net This intermediate is then subjected to O-acylation, followed by ozonolysis of the terminal double bond. researchgate.netresearchgate.net The ozonolysis step cleaves the alkene, and subsequent workup yields the desired 2-alkenal, effectively adding a two-carbon unit to the original carbonyl compound. This method provides a practical route for chain extension and the synthesis of valuable α,β-unsaturated aldehydes. researchgate.net

The carboxylation of allylic Grignard reagents is an efficient method for synthesizing β,γ-unsaturated carboxylic acids. thieme-connect.de When allylmagnesium bromide is treated with dry carbon dioxide, it undergoes a highly regioselective α-carboxylation. researchgate.netthieme-connect.de This reaction typically proceeds with high yields, furnishing the corresponding β,γ-unsaturated carboxylic acid. thieme-connect.dethieme-connect.de The use of highly activated magnesium, prepared by co-condensation in a rotating solution reactor, can further improve the efficiency of Grignard reagent formation and subsequent carboxylation, leading to clean solutions that provide the desired acids in high yields upon reaction with CO₂. researchgate.netresearchgate.net

Allylmagnesium bromide is capable of inducing novel ring-opening reactions in certain heterocyclic systems. A significant example is its reaction with benzothiazole (B30560). researchgate.netresearchgate.net This transformation is distinct from simple deprotonation, which occurs with other Grignard reagents. nih.gov The interaction of allylmagnesium bromide with the benzothiazole system initiates a cascade of reactions, including C-C bond formation and subsequent cleavage of the heterocyclic ring. researchgate.netnih.gov A possible mechanism for this novel ring-opening has been proposed, highlighting the unique reactivity of allylic Grignard reagents in comparison to their alkyl or aryl counterparts. researchgate.netresearchgate.net This reaction provides a pathway to complex ortho-substituted aniline (B41778) derivatives that would be difficult to access through other synthetic routes.

The reliability and stereochemical outcomes of reactions involving allylmagnesium bromide have made it an indispensable reagent in the total synthesis of complex natural products. Its ability to form key carbon-carbon bonds often serves as a cornerstone in the synthetic strategy.

For example, in the total synthesis of (+)-penicyclone A, a marine-derived fungal metabolite, a crucial step involves a double Grignard reaction. mdpi.comacs.org An initial reaction with allylmagnesium bromide at low temperature, followed by the addition of a second Grignard reagent, allowed for the construction of a key tertiary alcohol intermediate as a single diastereomer. acs.org This highly controlled addition was pivotal for establishing the correct stereochemistry early in the synthesis. acs.org

Similarly, the synthesis of (+)-epiquinamide, a piperidine (B6355638) alkaloid, utilized allylmagnesium bromide to react with a Weinreb amide intermediate. clockss.org This reaction efficiently formed the precursor ketone, which was then stereoselectively reduced to establish the desired anti-β-amino alcohol core of the natural product. clockss.org In another instance, the addition of allylmagnesium bromide to an N-tert-butylsulfinyl imine was used to create a key δ-stereocenter in the synthesis of an α,β-unsaturated δ-lactam. researchgate.net

The table below highlights select examples of allylmagnesium bromide's application in the synthesis of natural products.

| Target Natural Product/Core | Precursor | Key Transformation | Yield | Reference |

| (+)-Penicyclone A | γ-Lactone | Sequential addition with AllylMgBr and another Grignard reagent | 57% (over 2 steps) | acs.org |

| (+)-Epiquinamide | Weinreb Amide | Addition of AllylMgBr to form a ketone intermediate | High | clockss.org |

| Glycosidase Inhibitor Precursor | N-Boc-L-leucinal | Nucleophilic addition to an aldehyde | High | core.ac.ukresearchgate.net |

| α,β-Unsaturated δ-Lactam | N-tert-butylsulfinyl imine | Addition to imine to form δ-stereocenter | Not specified | researchgate.net |

This table illustrates the strategic importance of allylmagnesium bromide in constructing key intermediates for complex natural product synthesis.

Spectroscopic and Computational Characterization of Allylmagnesium Bromide Reagent Structure

Experimental Structural Elucidation Techniques

Experimental methods have provided foundational insights into the structure of allylmagnesium bromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in characterizing its behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy has proven to be a powerful, non-destructive tool for investigating the constitution of allylmagnesium bromide in solution. scispace.com Early proton NMR (¹H NMR) studies of allylmagnesium bromide in diethyl ether revealed a spectrum of remarkable simplicity, which was inconsistent with a single, static classical structure. caltech.educaltech.edu Notably, the α and γ protons were found to be magnetically equivalent, suggesting a rapid dynamic process. caltech.edu

This dynamic behavior is attributed to a rapid equilibrium between the γ,γ-dimethylallylmagnesium bromide and the α,α-dimethylallylmagnesium bromide isomers, with the former being the major component at room temperature. scispace.com The rate of this interconversion is fast on the NMR timescale at ambient temperatures but can be slowed at lower temperatures, such as -40°C. scispace.com

Further low-temperature ¹H and ¹³C NMR studies have confirmed that the allyl group is σ-bonded to the magnesium atom. researchgate.net These studies also revealed that the methylene (B1212753) resonances in the ¹³C NMR spectra of allylmagnesium bromide broaden at low temperatures due to an exchange process, which is believed to be the interconversion between the classical unsymmetrical allylic structures. acs.org The dynamic nature, or fluxional behavior, of the allyl ligand has been observed even at temperatures as low as -90°C in dichloromethane (B109758). acs.org

| Technique | Solvent | Key Observation | Interpretation | Citation |

|---|---|---|---|---|

| ¹H NMR | Diethyl ether | Magnetic equivalence of α and γ protons | Rapid equilibrium between allylic isomers | caltech.edu |

| ¹H NMR | Diethyl ether | Rate of interconversion is rapid at room temperature, slow at -40°C | Temperature-dependent dynamic process | scispace.com |

| ¹³C NMR | Tetrahydrofuran (B95107) (THF) | Broadening of methylene resonances at low temperatures | Interconversion between classical unsymmetrical allylic structures | acs.org |

X-ray Crystallographic Studies of Reagent Aggregation States

X-ray crystallography provides definitive structural information in the solid state. While obtaining single crystals of simple Grignard reagents can be challenging, studies on related and more complex systems have shed light on the potential aggregation states of allylmagnesium bromide.

Single crystal X-ray analysis of various allyl magnesium compounds has revealed unusual coordination modes. acs.org For instance, in heterobimetallic compounds, μ₂-η¹:η³- and unprecedented μ₃-η¹:η³:η³-coordination modes have been identified. acs.org These findings suggest that the allyl ligand can bridge multiple metal centers, leading to the formation of dimers and higher oligomers, a known characteristic of Grignard reagents in solution. acs.orgwikipedia.org The magnesium center in Grignard reagents typically coordinates with solvent molecules, such as diethyl ether or tetrahydrofuran (THF), and can exist as dimers or higher oligomers, especially at high concentrations. wikipedia.org For example, alkyl magnesium chlorides in ether are known to exist as dimers. wikipedia.org The structure of related ketones has been determined by X-ray crystallography to understand the stereochemical outcomes of reactions involving allylmagnesium bromide. nih.govnih.gov

Advanced Theoretical Investigations of Reagent Structure and Reactivity

Computational chemistry has become an indispensable tool for complementing experimental data and providing a deeper understanding of the structure, bonding, and reactivity of allylmagnesium bromide.

Density Functional Theory (DFT) Calculations for Structural Conformation

Density Functional Theory (DFT) calculations have been employed to investigate the unusual metal-ligand bonding arrangements observed in the solid state. acs.org These calculations on model compounds have confirmed that the observed metal-allyl interactions are not merely artifacts of the crystal packing but are energetically stable conformations. acs.org DFT studies have also been used to predict transition states and regioselectivity in reactions involving allylmagnesium bromide. For instance, in the context of ketone additions, DFT calculations (B3LYP/aug-cc-pVDZ in THF) have been used to determine the conformational preferences of the starting ketone, which in turn influences the stereochemical outcome of the reaction. nih.gov

Multi-Configuration Spin-Coupled (MC-SC) Computational Studies

Multi-configuration spin-coupled (MC-SC) calculations have been instrumental in revealing the chemical nature of the transition states in reactions of allylmagnesium bromide. researchgate.netresearchgate.net These studies have been particularly useful in understanding the differences in reactivity between allyl and methyl Grignard reagents. researchgate.netresearchgate.net The MC-SC approach has shown that a multi-configurational description is often necessary to accurately represent the electronic rearrangements that occur during a reaction, indicating a pronounced multi-configuration character for certain saddle-point geometries. researchgate.netresearchgate.net This advanced computational method helps to elucidate the complex bonding schemes present in the transition states of reactions involving allylmagnesium bromide. researchgate.net

Examination of Schlenk Equilibrium and Aggregation Behavior in Solution

The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the equilibrium between the alkylmagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

This equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic group and the halide. wikipedia.orgd-nb.info In the presence of monoethers like diethyl ether or THF, the equilibrium typically favors the alkylmagnesium halide. wikipedia.org However, the addition of dioxane can drive the equilibrium to the right by precipitating the magnesium halide. wikipedia.org

Historical Evolution and Contemporary Perspectives in Allylmagnesium Bromide Research

Foundational Discoveries and Early Mechanistic Hypotheses

The story of allylmagnesium bromide is intrinsically linked to the groundbreaking work of François Auguste Victor Grignard, who discovered organomagnesium halides in 1900. bethunecollege.ac.inwikipedia.orgacs.org This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by introducing a reliable method for forming carbon-carbon bonds. bethunecollege.ac.inbyjus.comslideshare.net Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgbyjus.com

The first synthesis of allylmagnesium bromide follows this general procedure, involving the reaction of allyl bromide with magnesium metal. wikipedia.orgresearchgate.net Early researchers noted that careful temperature control is necessary to suppress the formation of a Wurtz-coupling byproduct, 1,5-hexadiene (B165246). wikipedia.orgresearchgate.netorgsyn.org

From the outset, the exact nature of the Grignard reagent in solution was a subject of intense investigation. While the formula RMgX is often used for simplicity, it does not fully capture the complex reality. In 1929, Wilhelm Schlenk and his son proposed what is now known as the Schlenk equilibrium, a pivotal concept in understanding Grignard reagents. wikipedia.orgacs.org This equilibrium describes the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide salt. wikipedia.orgwikipedia.org

Schlenk Equilibrium: 2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), the halide (X), and the concentration. wikipedia.orgfiveable.me In ethereal solvents like diethyl ether, the equilibrium generally favors the RMgX form. wikipedia.org This complex composition means that multiple species can be the active nucleophile in a reaction, complicating mechanistic interpretations. nih.gov

Early mechanistic hypotheses for Grignard reactions, including those with allylmagnesium bromide, centered on a polar mechanism. The significant difference in electronegativity between carbon and magnesium imparts a carbanionic character to the allyl group, making it a potent nucleophile that attacks the electrophilic carbon of a carbonyl group. bethunecollege.ac.in However, alternative pathways, such as single-electron transfer (SET) mechanisms, were also considered, particularly for reactions with certain substrates. More recent studies, however, have shown that for additions to aliphatic aldehydes, there is no evidence for a single-electron-transfer mechanism. researchgate.net

Evolution of Understanding in Stereochemical and Regiochemical Control

A defining feature of allylmagnesium bromide's reactivity is its propensity to undergo allylic rearrangement, also known as allylic transposition. stackexchange.com This means that when it reacts with an electrophile, the new bond can form at either the alpha-carbon (the carbon directly attached to magnesium) or the gamma-carbon of the allyl system. researchgate.netstackexchange.com

Early work by researchers like John D. Roberts and William G. Young systematically studied these rearrangements, demonstrating that the product distribution is highly dependent on the structure of the electrophile and the reaction conditions. stackexchange.comacs.org For instance, the reaction with sterically hindered ketones favors the formation of the rearranged (gamma-addition) product. stackexchange.comacs.org This regiochemical outcome is often explained by a cyclic, six-membered transition state. acs.org

Controlling the stereoselectivity of additions of allylmagnesium bromide to carbonyl compounds has proven to be a persistent challenge. nih.govacs.org Unlike many other Grignard reagents, its reactions often exhibit low diastereoselectivity. acs.orgacs.org Well-established stereochemical models, such as the Felkin-Anh and chelation-control models, which are often successful in predicting the outcomes of nucleophilic additions to chiral aldehydes and ketones, frequently fail when applied to allylmagnesium bromide. nih.govacs.org

This deviation from predictable behavior is attributed to the reagent's exceptionally high reactivity. nih.gov The energy difference between competing transition states can be very small, leading to a mixture of stereoisomers. nih.gov For example, in reactions with certain α-alkoxy ketones where other Grignard reagents give high levels of chelation-controlled products, allylmagnesium bromide often reacts with little to no selectivity. nih.gov This unique and often unpredictable behavior underscores the complexity of its reaction pathways and has been a major driver for continued mechanistic investigation. nih.govacs.org

Current Trends and Future Directions in Synthetic and Mechanistic Studies

Contemporary research has significantly advanced the mechanistic understanding of allylmagnesium bromide's unique reactivity. A key insight is that its additions to many unhindered carbonyl compounds are extremely fast, with reaction rates approaching the diffusion-control limit. researchgate.netnih.govacs.org This means the rate-determining step is the diffusion of the reactants towards each other, rather than the chemical bond-forming step itself. nih.gov This diffusion-controlled nature explains both the reagent's high reactivity—even with sterically hindered ketones where other nucleophiles fail—and its characteristic lack of selectivity in many cases. nih.govacs.org Because the reaction occurs upon the first encounter of the reagents, there is no opportunity for the system to select the most energetically favorable transition state, leading to poor stereochemical outcomes. nih.govnih.gov

This high reactivity, while a challenge for selectivity, is also a powerful synthetic tool. Allylmagnesium bromide is often the reagent of choice for additions to highly hindered carbonyl compounds that are unreactive towards other organometallics. nih.govacs.org Recent synthetic applications continue to leverage this capability, for instance, in the synthesis of complex natural products and novel organic materials. sigmaaldrich.comrsc.orgmdpi.com

Future directions in the field are focused on several key areas:

Achieving Selectivity: A primary goal is to develop methods that can tame the high reactivity of allylmagnesium bromide to achieve better stereochemical and regiochemical control. This might involve the use of chiral additives, new solvent systems, or catalytic methods to modulate the reagent's reactivity and guide its approach to the substrate.

Mechanistic Refinement: While the diffusion-control model is powerful, a more detailed, atomistic understanding of the transition states and the influence of aggregation (dimers, oligomers) and the Schlenk equilibrium on the reaction pathway is still sought. acs.orgnih.gov Advanced computational studies are playing an increasingly important role in elucidating these complex dynamics. acs.orgnih.gov

New Synthetic Applications: Researchers continue to explore novel applications for allylmagnesium bromide, including its use in cross-coupling reactions and as a nucleophile for aza-aromatic heterocycles. sigmaaldrich.com The development of continuous-flow processes for the preparation of allyl Grignard reagents is also an area of interest for industrial applications. google.com

The journey of understanding allylmagnesium bromide, from Grignard's initial discovery to the current focus on diffusion-controlled reactions, reflects the broader evolution of physical organic chemistry. While it remains a "wild horse" in the stable of organometallic reagents, its synthetic utility is undeniable, and ongoing research promises to further refine our ability to harness its unique power.

Q & A

Q. What validation steps ensure the reliability of this compound in multi-step syntheses of polyfunctional molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.